5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine
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Overview
Description
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine is an organic compound with the molecular formula C17H14N2OS and a molecular weight of 294.37 g/mol . This compound is characterized by a pyrimidine ring substituted with methoxy, phenyl, and phenylsulfanyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 5-methoxy-2-phenylpyrimidine and phenylsulfanyl chloride in the presence of a base such as triethylamine can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the phenylsulfanyl group.
Scientific Research Applications
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Methoxy-2-phenyl-4-(phenylsulfanyl)pyrimidine can be compared with other similar compounds, such as:
2-Phenyl-4-(phenylsulfanyl)pyrimidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-phenylpyrimidine: Lacks the phenylsulfanyl group, which can influence its chemical properties and applications.
4-(Phenylsulfanyl)pyrimidine: Lacks both the methoxy and phenyl groups, making it less complex and potentially less versatile.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
5-methoxy-2-phenyl-4-phenylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-20-15-12-18-16(13-8-4-2-5-9-13)19-17(15)21-14-10-6-3-7-11-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKKMWFAQVJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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